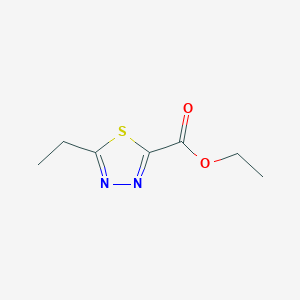

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate

Beschreibung

Historical Background and Discovery of 1,3,4-Thiadiazole Derivatives

The development of 1,3,4-thiadiazole chemistry traces its origins to the late nineteenth century, fundamentally linked to the discovery of phenylhydrazines and hydrazine compounds. The first 1,3,4-thiadiazole was initially described by Fischer in 1882, though the true nature of the ring system remained obscure until 1890 when Freund and Kuh demonstrated its authentic structural characteristics. However, the complete understanding of the 1,3,4-thiadiazole ring system was not achieved until 1956, when Goerdler and colleagues provided definitive structural elucidation.

The historical progression of thiadiazole research experienced significant acceleration with the advent of sulphur drugs and the subsequent discovery of mesoionic compounds, which greatly enhanced the rate of progress in thiadiazole field research. The parent molecule 1,3,4-thiadiazole was successfully synthesized in 1956 through a four-step reaction sequence utilizing hydrazine and thiosemicarbazide as starting materials. This foundational work established the synthetic pathways that would later enable the development of more complex derivatives, including this compound.

The emergence of specific ester derivatives like this compound represents a more recent development in thiadiazole chemistry, with the compound first appearing in chemical databases in 2015. This timeline reflects the ongoing evolution of heterocyclic chemistry and the continuous efforts to develop new molecular entities with enhanced properties and potential applications.

Significance in Heterocyclic Chemistry

Heterocyclic compounds containing structural elements specific to natural biologically active substances serve as fundamental databases for creating new pharmaceutical agents over time. Thiadiazoles represent biologically active five-membered aromatic heterocyclic compounds containing one sulfur and two nitrogen atoms as heteroatoms at different positions within the ring structure. The presence of these heteroatoms significantly increases both membrane permeability and the ability to function as versatile hydrogen bond acceptors.

The inductive effect of the sulfur atom imparts a very weak base character to this structural framework while maintaining relatively high aromaticity. Thiadiazoles containing embedded sulfur atoms can be considered as diazine isosteres due to their cyclic similarity, which adds to their potential to serve as fragments of bioactive molecular structures. This structural relationship positions compounds like this compound as valuable scaffolds in medicinal chemistry applications.

The significance of 1,3,4-thiadiazole derivatives in heterocyclic chemistry extends beyond their structural novelty to encompass their remarkable stability and biological activity profiles. The strong aromaticity of the ring system leads to exceptional in vivo stability and generally demonstrates a lack of toxicity concerns. This combination of stability and bioactivity makes 1,3,4-thiadiazole derivatives particularly attractive for pharmaceutical development and agricultural applications.

Table 1: Fundamental Properties of 1,3,4-Thiadiazole Ring System

Position in the Thiadiazole Family of Compounds

Thiadiazoles can occur in four different regioisomeric forms, including 1,3,4-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,2,3-thiadiazole, which enriches their structural diversity according to local polarization patterns. Among these isomers, the most widely studied are the 1,2,4-thiadiazole and 1,3,4-thiadiazole variants. The nomenclature system includes the locations of each heteroatom, with the first number referring to the sulfur position within the five-membered ring.

This compound specifically belongs to the 1,3,4-thiadiazole subfamily, which represents one of the most biologically active classes of compounds within the broader thiadiazole family. The 1,3,4-thiadiazoles are conveniently divided into three distinct subclasses: aromatic systems including neutral thiadiazoles, mesoionic systems defined as five-membered heterocycles that are neither covalent nor polar and possess a sextet of electrons in association with the five ring atoms, and nonaromatic systems such as dihydro-1,3,4-thiadiazoles and tetrahydro-1,3,4-thiadiazoles.

The specific positioning of substituents on the 1,3,4-thiadiazole ring significantly influences the biological and chemical properties of the resulting compounds. In this compound, the ethyl ester group occupies the 2-position while an ethyl substituent is positioned at the 5-position of the thiadiazole ring. This substitution pattern provides unique electronic and steric characteristics that distinguish this compound from other thiadiazole derivatives.

Table 2: Structural Characteristics of this compound

Current Research Interest and Academic Significance

Contemporary research in 1,3,4-thiadiazole chemistry has experienced remarkable growth, driven by the recognition that numerous pharmaceutically important compounds possess 1,3,4-thiadiazole heterocyclic moieties. These compounds have demonstrated a wide spectrum of biological activities including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive properties. The molecular framework of these compounds fundamentally determines their biological activity profiles, making structural optimization a critical focus of current research efforts.

The bioactive properties of 1,3,4-thiadiazole derivatives are attributed to their molecular structure containing a heterocyclic ring that functions as a bioisostere of pyrimidine, which forms the backbone of three nucleobases. This structural similarity enables cytostatic active 1,3,4-thiadiazole molecules to interfere with deoxyribonucleic acid synthesis and consequently inhibit replication of both human tumor and bacterial cells. This mechanism allows these compounds to inhibit the multiplication of both bacterial and cancer cells, making them valuable candidates for antibiotic and anticancer drug development.

Recent synthetic advances have focused on developing novel 1,3,4-thiadiazole derivatives with enhanced biological activities and improved pharmacological profiles. The rational design of molecular scaffolds incorporating 1,3,4-thiadiazole rings has led to compounds with synergistic effects when combined with existing therapeutic agents. For instance, recent studies have demonstrated strong synergistic antibacterial effects when thiadiazole derivatives are used in concomitant treatment with commercial antibiotics like kanamycin.

Current research methodologies employ diverse synthetic approaches for preparing 1,3,4-thiadiazole derivatives, with the most widely used procedure involving the formation of two bonds through cyclization reactions. Modern synthetic strategies utilize thiosemicarbazide as a starting material, with various acylating agents employed to introduce different substituents at specific positions on the thiadiazole ring. These synthetic advances have enabled the preparation of complex derivatives like this compound with precise structural control and high yields.

Table 3: Recent Research Applications of 1,3,4-Thiadiazole Derivatives

Eigenschaften

IUPAC Name |

ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-5-8-9-6(12-5)7(10)11-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDGOBVYXGZBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of Hydrazinecarbodithioate Intermediate

- Starting from 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone or analogous ketones, a reaction with alkyl carbodithioates in 2-propanol under reflux for 30 minutes produces hydrazinecarbodithioate intermediates.

- The reaction mixture is cooled, and the solid product is isolated by crystallization from suitable solvents.

Cyclization to Form the 1,3,4-Thiadiazole Core

- The hydrazinecarbodithioate intermediate reacts with ethyl 2-chloro-2-(2-phenylhydrazono)acetate or similar hydrazonoyl halides in ethanolic triethylamine at room temperature or under reflux conditions.

- This step induces cyclization to form the 1,3,4-thiadiazole ring, yielding this compound or closely related derivatives.

- The reaction mechanism involves initial formation of thiohydrazonate intermediates, which undergo intramolecular cyclization or 1,3-dipolar cycloaddition to the C=S bond.

Alternative Synthetic Routes

- This compound can also be prepared via reaction of ethyl 5-hydrazono-4-substituted-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate with appropriate hydrazonoyl halides in 2-propanol or ethanol.

- This method confirms the structure by elemental analysis and spectral data and can be used to obtain high-purity products.

Reaction Conditions and Yields

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrazinecarbodithioate formation | 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone + alkyl carbodithioate | 2-propanol | Reflux (~82°C) | 30 min | 70-80 | Reflux facilitates complete reaction |

| Cyclization to thiadiazole | Hydrazinecarbodithioate + hydrazonoyl halide | Ethanol + triethylamine | Room temp or reflux | 1-3 hrs | 65-75 | Triethylamine base promotes cyclization |

| Alternative cyclization route | Ethyl 5-hydrazono-4-substituted thiadiazole + hydrazonoyl halide | 2-propanol or ethanol | Reflux | 1-2 hrs | 70-80 | Confirmed by spectral and elemental analysis |

Mechanistic Insights

- The formation of the thiadiazole ring proceeds through nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the hydrazonoyl halide.

- This is followed by intramolecular cyclization involving the sulfur atom from the carbodithioate moiety.

- The reaction may proceed via thiohydrazonate intermediates or through 1,3-dipolar cycloaddition pathways, depending on the exact substituents and reaction conditions.

Analytical Confirmation

- Products are typically confirmed by elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and melting point determination.

- Spectral data consistently show characteristic signals for the thiadiazole ring and ester functional groups.

- Alternative synthetic routes yielding identical products reinforce the reliability of these preparation methods.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiadiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is primarily recognized for its role as a pharmaceutical intermediate. Its unique chemical structure allows it to be a precursor in synthesizing various therapeutic agents. Research indicates that derivatives of this compound exhibit significant biological activities, including:

- Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains and fungi, making it valuable in developing new antibiotics and antifungal medications .

- Anti-inflammatory Effects : There are reports of its derivatives demonstrating anti-inflammatory activities, which could lead to treatments for conditions such as arthritis and other inflammatory diseases .

- Analgesic and Anesthetic Activities : Certain derivatives have shown potential as analgesics and anesthetics, providing pain relief without significant side effects .

Agricultural Chemistry

In agricultural chemistry, this compound serves as a building block for designing new agrochemicals. Its applications include:

- Fungicides : The compound can be modified to create effective fungicides that protect crops from fungal infections, thereby enhancing agricultural yield .

- Herbicides : Research is ongoing to develop herbicides based on this compound that can selectively eliminate weeds while preserving crop health .

Material Science

The properties of this compound extend into material science:

- Specialty Polymers : The compound is utilized in formulating specialty polymers that offer improved durability and resistance to environmental factors such as UV radiation and moisture .

- Coatings : Its incorporation into coatings enhances the protective qualities of materials used in various industries, including automotive and construction .

Analytical Chemistry

In analytical chemistry, this compound acts as a reagent in several analytical methods:

- Detection and Quantification : It aids in the detection and quantification of other chemical species in complex mixtures, facilitating more accurate analytical results .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Wirkmechanismus

The mechanism of action of ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis in cancer cells by activating specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

Key structural analogs differ in substituents at the 5-position of the thiadiazole ring. These variations influence physicochemical properties, reactivity, and applications:

| Compound Name | Substituent (Position 5) | Molecular Formula | Key Features |

|---|---|---|---|

| Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate | Ethyl (–C₂H₅) | C₇H₁₀N₂O₂S | Electron-donating group; steric bulk may hinder nucleophilic reactions. |

| Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Chloro (–Cl) | C₅H₅ClN₂O₂S | Electron-withdrawing group; reactive in nucleophilic substitutions. |

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Amino (–NH₂) | C₅H₆N₃O₂S | Hydrogen-bonding capability; precursor for diazotization and coupling. |

| Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate | 2,4-Difluorophenyl | C₁₁H₈F₂N₂O₂S | Aromatic substituent; enhances π-π stacking for kinase inhibition. |

Physical Properties

- Melting Points: Ethyl 5-chloro derivative: 132–134°C . Ethyl 5-amino derivative: Not explicitly reported, but similar thiadiazoles range between 170–250°C (e.g., analogs in ). Ethyl 5-(2,4-difluorophenyl) derivative: No data, but fluorinated analogs typically exhibit higher melting points due to crystallinity .

- Solubility: Chloro and ethyl derivatives are soluble in ethanol, ether, and dichloromethane . Amino derivatives show moderate solubility in polar aprotic solvents (e.g., DMF) due to –NH₂ .

Biologische Aktivität

Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Research indicates its effectiveness as follows:

- Bacterial Strains : The compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ofloxacin .

- Fungal Strains : It also displays antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with reported inhibition rates ranging from 58% to 66% at certain concentrations .

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 31.25 |

| Escherichia coli | Bactericidal | 31.25 |

| Candida albicans | Antifungal | 32–42 |

| Aspergillus niger | Antifungal | 32–42 |

2. Anticancer Activity

The compound has shown potential anticancer effects by inducing apoptosis in various cancer cell lines. Studies indicate that it may activate specific signaling pathways that lead to cell death in cancer cells. For example, it has been evaluated against liver carcinoma cell lines with varying degrees of efficacy .

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| HepG2 (liver carcinoma) | >50 | Doxorubicin (0.72) |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems:

- Antimicrobial Mechanism : The compound may inhibit bacterial growth by disrupting cell wall synthesis or protein function. This interference can lead to cell lysis or impaired replication.

- Anticancer Mechanism : In cancer applications, it may induce apoptosis through the activation of apoptotic pathways, potentially involving caspases and other signaling molecules.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on Antimicrobial Efficacy : A recent investigation tested the compound against a panel of pathogens and found it to be significantly more effective than traditional antibiotics in certain cases, particularly against resistant strains of bacteria .

- Anticancer Research : Another study explored the compound's effects on different cancer cell lines and reported promising results in reducing cell viability at low concentrations compared to established chemotherapeutics .

Comparison with Similar Compounds

This compound can be compared with other thiadiazole derivatives to understand its unique properties:

| Compound Name | Key Features |

|---|---|

| Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Contains an amino group; different biological activities |

| Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Chlorine substitution alters reactivity |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | Lacks ester group; different chemical properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5-ethyl-1,3,4-thiadiazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodology : Synthesis often begins with precursor molecules like ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. Key steps include diazotization followed by Sandmeyer bromination to introduce substituents (e.g., bromine) at the 5-position, as demonstrated in gram-scale reactions using tert-butyl nitrite at room temperature . Subsequent Suzuki–Miyaura coupling can introduce aryl/alkyl groups. Optimization involves adjusting catalyst loadings (e.g., Pd catalysts), solvent polarity, and reaction temperature to improve yields.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H-NMR : Analyze chemical shifts for the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and thiadiazole protons (δ ~7.0–8.0 ppm).

- IR : Identify carbonyl (C=O) stretching at ~1740 cm⁻¹ and thiadiazole ring vibrations (C=N) near 1600 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight via molecular ion peaks (e.g., m/z 173.19 for the base compound) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Use personal protective equipment (gloves, goggles, lab coat) due to hazards identified in structurally similar compounds (e.g., inhalation, skin contact risks) .

- Conduct reactions in a fume hood to mitigate volatile byproducts.

- Store in airtight containers away from oxidizers and heat sources.

Advanced Research Questions

Q. How can computational tools aid in optimizing the structure-activity relationship (SAR) of this compound derivatives?

- Methodology :

- Perform molecular docking to predict binding affinities with target proteins (e.g., anticancer targets) using software like AutoDock Vina .

- Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and correlate with reactivity .

- Validate predictions with crystallographic data (e.g., SHELX-refined structures) .

Q. How can researchers resolve contradictions in biological activity data among structurally similar thiadiazole derivatives?

- Methodology :

- Comparative SAR Analysis : Systematically vary substituents (e.g., ethyl vs. methyl at the 5-position) and assess cytotoxicity across cell lines .

- Assay Standardization : Control variables like solvent (DMSO concentration), incubation time, and cell passage number.

- Statistical Validation : Use ANOVA or machine learning models to identify significant activity trends .

Q. What strategies improve regioselectivity in Suzuki–Miyaura couplings involving this compound?

- Methodology :

- Precursor Design : Start with brominated derivatives (e.g., ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate) to ensure precise cross-coupling .

- Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for electron-deficient thiadiazole rings.

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) to enhance solubility and reduce side reactions .

Q. How can byproducts from thiadiazole synthesis be identified and minimized?

- Methodology :

- Chromatographic Analysis : Employ HPLC or GC-MS to detect impurities (e.g., unreacted diazonium salts or ester hydrolysis products) .

- Reaction Monitoring : Use in situ FTIR to track carbonyl group stability during synthesis.

- Purification Techniques : Optimize recrystallization solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.